(2R)-2-(Fluoro(phenyl)methyl)piperazine
Description
Properties
Molecular Formula |
C11H15FN2 |
|---|---|
Molecular Weight |
194.25 g/mol |
IUPAC Name |
(2R)-2-[fluoro(phenyl)methyl]piperazine |
InChI |
InChI=1S/C11H15FN2/c12-11(9-4-2-1-3-5-9)10-8-13-6-7-14-10/h1-5,10-11,13-14H,6-8H2/t10-,11?/m1/s1 |
InChI Key |
MZIYCVZMTTZAFJ-NFJWQWPMSA-N |
Isomeric SMILES |
C1CN[C@H](CN1)C(C2=CC=CC=C2)F |
Canonical SMILES |
C1CNC(CN1)C(C2=CC=CC=C2)F |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of (2R)-2-(Fluoro(phenyl)methyl)piperazine
Starting Materials and Key Intermediates
The synthesis often starts from:
- Benzophenone or substituted benzophenones (e.g., 4-chlorobenzophenone, 4,4'-difluorobenzophenone) as precursors for the benzhydryl moiety.
- Piperazine as the core heterocycle.
- Fluorinated benzyl halides or fluorinated benzhydrol derivatives for the introduction of the fluoro(phenyl)methyl group.
Detailed Synthetic Procedures
Preparation of Fluorinated Benzhydrol Derivatives
Reduction of Fluorinated Benzophenones : Sodium borohydride reduction of fluorinated benzophenones yields the corresponding fluorinated benzhydrols.
Reagent Conditions Product Yield (%) Sodium borohydride Ethanol, RT, 30 min 4-fluorobenzhydrol ~85 Sodium borohydride Ethanol, RT, 30 min 4,4'-difluorobenzhydrol ~80
Conversion to Benzhydryl Chlorides
Chlorination : The fluorinated benzhydrols are converted to benzhydryl chlorides by treatment with concentrated hydrochloric acid and anhydrous calcium chloride under reflux conditions.
Reagent Conditions Product Yield (%) Concentrated HCl + CaCl2 Reflux at 85 °C, 4 hours 4-fluorobenzhydryl chloride 70-80
Nucleophilic Substitution with Piperazine
Alkylation of Piperazine : Piperazine is reacted with the fluorinated benzhydryl chloride in the presence of potassium carbonate in dimethylformamide (DMF) at elevated temperature (80 °C) to yield the 1-(fluoro(phenyl)methyl)piperazine derivatives.
Reagents Conditions Product Yield (%) Piperazine + Benzhydryl chloride DMF, K2CO3, 80 °C, 8 h 1-(fluoro(phenyl)methyl)piperazine 65-90
Stereochemical Considerations
- The chirality at the 2-position of piperazine can be introduced via chiral starting materials or chiral resolution techniques.
- Enantioselective synthesis may involve chiral auxiliaries or catalysts to obtain the (2R)-enantiomer specifically.
- Optical rotation and chiral chromatographic methods are used to verify enantiomeric purity.
Hydrolysis and Further Functionalization (Related Processes)
- Hydrolysis of nitrile intermediates in aqueous or alcoholic media under acidic or basic conditions can yield carboxylic acid derivatives, which may be converted to dihydrochlorides for enhanced stability and crystallinity.
- This method is exemplified in the preparation of related piperazine derivatives, such as 2-[2-[4-(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]-acetic acid dihydrochloride, demonstrating the versatility of hydrolysis steps in piperazine chemistry.
Analytical Data and Characterization
Spectroscopic and Physical Data
| Parameter | Typical Value / Observation |
|---|---|
| Melting Point | 130-220 °C (depending on derivative) |
| Optical Rotation ([α]) | Positive for (2R)-enantiomer (e.g., +7.18°) |
| ^1H NMR | Characteristic aromatic and piperazine signals |
| ^13C NMR | Signals consistent with benzhydryl and piperazine carbons |
| FT-IR | N–H stretch (~3300 cm^-1), C–F stretch (~1200 cm^-1), aromatic C=C (~1500-1600 cm^-1) |
| Mass Spectrometry (MS) | Molecular ion peak consistent with formula |
Comparative Table of Preparation Steps
| Step | Reagents / Conditions | Purpose | Notes |
|---|---|---|---|
| Reduction of benzophenone | Sodium borohydride, ethanol, RT | Formation of benzhydrol | High yield, mild conditions |
| Chlorination of benzhydrol | Concentrated HCl, CaCl2, reflux 85 °C, 4 h | Formation of benzhydryl chloride | Essential for alkylation |
| Alkylation of piperazine | Piperazine, benzhydryl chloride, K2CO3, DMF, 80 °C, 8 h | Formation of benzhydrylpiperazine | Nucleophilic substitution |
| Hydrolysis (optional) | Acid/base in aqueous/alcoholic medium | Conversion of nitriles to acids | Used in related derivatives |
| Chiral resolution/synthesis | Chiral auxiliaries or catalysts | Enantiomeric purity | Critical for (2R)-configuration |
Research Findings and Source Diversity
- The synthetic pathways described are supported by patent literature detailing hydrolysis and substitution reactions for related piperazine derivatives.
- Peer-reviewed research articles report the synthesis of benzhydrylpiperazine derivatives with various substitutions, including fluorinated analogs, using sodium borohydride reduction and subsequent chlorination and alkylation steps.
- Analytical characterization data including NMR, FT-IR, MS, and elemental analysis confirm the structure and purity of these compounds, ensuring reproducibility and reliability.
- The stereochemical control is emphasized in pharmaceutical research due to the biological activity differences between enantiomers.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluoro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide or potassium carbonate in acetonitrile.
Major Products:
Oxidation: Formation of corresponding alcohols or ketones.
Reduction: Formation of corresponding amines or hydrocarbons.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
Chemistry:
Ligand Design: Used in the design of ligands for metal complexes due to its ability to coordinate with metal ions.
Catalysis: Employed in catalytic processes, including metal-organic frameworks (MOFs).
Biology and Medicine:
Antihistamine: Exhibits antihistamine properties, making it useful in allergy treatments.
Anticancer: Shows potential anticancer activity by inhibiting specific molecular targets.
Antimicrobial: Demonstrates antimicrobial properties against various pathogens.
Industry:
Pharmaceuticals: Used as an intermediate in the synthesis of various pharmaceutical agents.
Mechanism of Action
The mechanism of action of (2R)-2-(Fluoro(phenyl)methyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluoro group and phenyl ring enhance its binding affinity, leading to modulation of biological pathways. For example, it may inhibit histamine receptors, leading to antihistamine effects .
Comparison with Similar Compounds
Q & A
Q. What are the optimal synthetic routes for (2R)-2-(Fluoro(phenyl)methyl)piperazine, and how do reaction conditions influence yield and purity?
The synthesis typically involves nucleophilic substitution between 2-fluorobenzyl halides and piperazine derivatives. For example, reacting 2-fluorobenzyl chloride with (R)-2-methylpiperazine in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) yields the target compound . Purification via silica gel chromatography (ethyl acetate/hexane gradients) is critical to isolate enantiomerically pure products . Yield optimization requires strict control of stoichiometry, temperature (room temperature to 60°C), and reaction time (6–12 hours).
Q. How can spectroscopic techniques confirm the stereochemistry and purity of (2R)-2-(Fluoro(phenyl)methyl)piperazine?
- NMR : The fluorine atom’s deshielding effect on adjacent protons (e.g., benzyl CH₂) and distinct splitting patterns in ¹H/¹³C NMR distinguish stereoisomers. For example, the (R)-configuration shows unique coupling constants (J values) in NOESY/ROESY spectra .
- IR : Stretching frequencies for C-F (~1100–1200 cm⁻¹) and N-H (~3300 cm⁻¹) bonds validate functional groups.
- Chiral HPLC : Retention times compared to racemic mixtures confirm enantiopurity .
Q. What strategies mitigate side reactions during fluorination of benzyl-piperazine derivatives?
Competing elimination or over-alkylation can be minimized by:
- Using mild bases (e.g., NaHCO₃ instead of strong bases like NaOH) to avoid dehydrohalogenation.
- Employing stoichiometric control (1:1 molar ratio of benzyl halide to piperazine) .
- Adding phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems .
Q. How does the fluorine atom at the benzyl position affect physicochemical properties compared to Cl/Br analogs?
Fluorine’s electronegativity increases dipole moments and reduces lipophilicity (logP decreases by ~0.5–1.0 vs. Cl/Br analogs). This enhances aqueous solubility but may reduce membrane permeability. Computational studies (e.g., DFT) show fluorine’s inductive effects stabilize adjacent carbocations, influencing reaction pathways .
Advanced Research Questions
Q. What computational methods support the design of derivatives with enhanced receptor binding affinity?
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts interactions with target proteins (e.g., serotonin/dopamine receptors). For example, fluorobenzyl groups improve π-π stacking with aromatic residues in binding pockets .
- QSAR Models : Regression analysis of substituent effects (e.g., Hammett σ values) correlates structural features with activity .
- MD Simulations : Assess conformational stability of the piperazine ring in aqueous vs. lipid environments .
Q. How can late-stage diversification (e.g., Pd-catalyzed cross-coupling) modify the piperazine core without racemization?
- Buchwald-Hartwig Amination : Pd(dba)₂/Xantphos catalysts enable C-N bond formation at the piperazine nitrogen while preserving chirality.
- Sonogashira Coupling : Introduce alkynes for click chemistry applications (e.g., triazole formation with azides) .
- Protection/Deprotection : Boc-protected piperazines prevent racemization during harsh reactions (e.g., TFA deprotection post-functionalization) .
Q. What in vitro assays evaluate biological activity, and how are results interpreted?
- Enzyme Inhibition : IC₅₀ values from fluorogenic assays (e.g., acetylcholinesterase inhibition for Alzheimer’s research) .
- Receptor Binding : Radioligand displacement assays (e.g., [³H]-spiperone for dopamine D2 receptor affinity) quantify Kᵢ values .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ < 10 µM indicates therapeutic potential) .
Q. What challenges arise in achieving enantiomeric purity during scale-up, and how are they addressed?
- Chiral Resolution : Use of chiral auxiliaries (e.g., tartaric acid derivatives) or enzymatic resolution (lipases) .
- Asymmetric Catalysis : Ru-BINAP catalysts induce enantioselective hydrogenation of imine intermediates .
- Crystallization-Induced Diastereomer Resolution : Diastereomeric salts (e.g., with dibenzoyl-L-tartaric acid) enhance purity .
Q. How do stability studies under accelerated conditions inform storage protocols?
- Forced Degradation : Exposure to heat (40–60°C), humidity (75% RH), and UV light identifies degradation pathways (e.g., hydrolysis of the C-F bond or piperazine ring oxidation) .
- Analytical Monitoring : HPLC tracking of degradation products (e.g., free piperazine or fluorobenzaldehyde) determines shelf-life .
- Recommendations : Store at –20°C under inert atmosphere (N₂/Ar) in amber vials to prevent photolysis .
Q. What radiolabeling approaches track pharmacokinetics in preclinical models?
- ¹⁸F-Labeling : Nucleophilic aromatic substitution with K¹⁸F/Kryptofix 2.2.2 enables PET imaging .
- ³H/¹⁴C Isotopologs : Catalytic tritiation (Pd/C/H₂) or incorporation of ¹⁴C-labeled piperazine precursors .
- Biodistribution Studies : Gamma counting of tissues post-administration quantifies organ-specific uptake .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
